An In-depth Technical Guide to 3,6-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,6-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,6-Dibromo-1H-indole, a halogenated indole derivative of significant interest to the scientific community. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] The strategic placement of bromine atoms at the C3 and C6 positions of the indole ring, as seen in 3,6-Dibromo-1H-indole, profoundly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery.[3] This document delves into its core physical and chemical properties, outlines synthetic and analytical methodologies, and explores its relevance in modern therapeutic development.
Core Physicochemical & Structural Properties
3,6-Dibromo-1H-indole is a solid organic compound whose properties are defined by its bicyclic aromatic structure and the presence of two electron-withdrawing bromine substituents. These substituents modulate the electron density of the indole ring system, impacting its reactivity and intermolecular interactions.
Structural and Physical Data Summary
The fundamental properties of 3,6-Dibromo-1H-indole are summarized in the table below. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 3,6-dibromo-1H-indole | [4] |
| Molecular Formula | C₈H₅Br₂N | [4] |
| Molecular Weight | 274.94 g/mol | [4] |
| Exact Mass | 274.87682 Da | [4] |
| CAS Number | 74076-56-5 | [4] |
| Appearance | Expected to be a solid at room temperature | [5] |
| XLogP3 | 3.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 15.8 Ų | [4] |
XLogP3 is a computed measure of hydrophobicity, indicating a preference for lipophilic environments, a key consideration in drug design for membrane permeability.
Molecular Structure and Reactivity
The indole ring is an electron-rich aromatic system.[6] Electrophilic substitution typically occurs at the C3 position due to its higher electron density compared to other positions on the pyrrole ring.[6] In 3,6-Dibromo-1H-indole, the C3 position is already substituted, directing further reactions. The bromine atoms serve a dual role: they are effective leaving groups for cross-coupling reactions and their electron-withdrawing nature deactivates the ring towards further electrophilic substitution while activating specific positions for nucleophilic attack under certain conditions. The N-H proton is acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-arylation reactions.[7]
Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of 3,6-Dibromo-1H-indole are paramount for its use in research and development. Below is a generalized workflow from synthesis to final validation.
Experimental Protocol: Synthesis
The synthesis of 3,6-Dibromo-1H-indole from indole is typically achieved through electrophilic bromination. The C3 position is the most nucleophilic and is brominated first.[8] Subsequent bromination at the C6 position requires harsher conditions or a different strategy, as the first bromine atom deactivates the ring. A common brominating agent is N-Bromosuccinimide (NBS).[9]
Objective: To synthesize 3,6-Dibromo-1H-indole from 6-bromo-1H-indole.
Causality: This protocol starts with 6-bromo-1H-indole to ensure regioselectivity. Direct dibromination of indole can lead to a mixture of products. The C3 position of 6-bromo-1H-indole remains the most activated site for a second electrophilic substitution.
Materials:
-
6-Bromo-1H-indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 6-bromo-1H-indole in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize side-product formation.
-
Reagent Addition: Add 1.05 equivalents of NBS portion-wise to the stirred solution over 15-20 minutes. The slight excess of NBS ensures complete conversion of the starting material.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure 3,6-Dibromo-1H-indole.
Experimental Protocol: Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Objective: To confirm the identity and purity of the synthesized 3,6-Dibromo-1H-indole.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show a characteristic downfield singlet for the N-H proton, and distinct signals in the aromatic region for the protons at the C2, C4, C5, and C7 positions. The coupling patterns (doublets, doublet of doublets) will be indicative of the substitution pattern.[10]
-
¹³C NMR: This spectrum will show eight distinct carbon signals. The signals for C3 and C6, being directly attached to bromine, will appear at a characteristic chemical shift.[7]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks), providing definitive evidence of dibromination.[11] The measured mass should match the calculated exact mass (274.87682 Da) within a few parts per million (ppm).[4]
-
-
Infrared (IR) Spectroscopy:
-
An IR spectrum will confirm the presence of key functional groups. A characteristic sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching from the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[12]
-
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a cornerstone of many FDA-approved drugs.[13] The introduction of bromine atoms, as in 3,6-Dibromo-1H-indole, serves several strategic purposes in drug design:
-
Modulation of Pharmacokinetics: Bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and improving its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Enhanced Target Binding: The bromine atom can act as a bulky group or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target, such as an enzyme or receptor.[14]
-
Synthetic Handle: The carbon-bromine bonds are versatile synthetic handles for introducing further molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for screening.[7][15]
Derivatives of bromoindoles have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][7] 3,6-Dibromo-1H-indole, therefore, represents a valuable starting material for the synthesis of novel therapeutic candidates.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions are essential when handling 3,6-Dibromo-1H-indole.
-
Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some indole derivatives are sensitive to air and light, so storage under an inert atmosphere in a dark container is recommended for long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[18]
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